N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
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Properties
CAS No. |
872608-44-1 |
|---|---|
Molecular Formula |
C20H16F3N5O3S |
Molecular Weight |
463.44 |
IUPAC Name |
N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H16F3N5O3S/c21-12-4-1-10(2-5-12)8-25-15(29)9-32-20-27-17(24)16(19(31)28-20)26-18(30)11-3-6-13(22)14(23)7-11/h1-7H,8-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
RCMGMLFCQHBHOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 417.42 g/mol |
| CAS Number | 868226-42-0 |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and interaction with cellular pathways involved in tumor growth and proliferation. The unique structure allows it to engage effectively with biological targets, potentially leading to therapeutic applications in cancer treatment.
Biological Activity
Research indicates that this compound demonstrates promising anti-cancer properties. Its mechanism involves:
- Enzyme Inhibition : The compound shows potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells. Inhibiting HDACs can lead to increased acetylation of histones, resulting in altered gene expression that can induce apoptosis in cancer cells.
- Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxic effects against HepG2 liver cancer cells with an IC value indicative of its potency .
- Apoptosis Induction : The compound promotes apoptosis through the activation of intrinsic pathways. It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing further proliferation of cancer cells .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- In Vitro Studies : In vitro experiments demonstrated that this compound significantly reduced cell viability in several cancer cell lines compared to control groups .
- In Vivo Models : Xenograft models have shown that treatment with this compound leads to a marked reduction in tumor size and weight compared to untreated controls. Tumor growth inhibition rates were reported around 48%, suggesting strong anti-tumor efficacy .
- Combination Therapies : Preliminary results indicate that combining this compound with established chemotherapeutics enhances overall efficacy. For example, co-administration with taxol improved anti-cancer effects beyond what was observed with either agent alone.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the pyrimidinone core via condensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH, 60–80°C) .
- Step 2 : Introduction of the 4-fluorobenzyl group via coupling reactions (e.g., EDCI/HOBt in DMF) to form the thioether linkage .
- Step 3 : Final amidation using 3,4-difluorobenzoyl chloride in anhydrous THF with triethylamine as a base . Key Parameters : Temperature control (<80°C), solvent polarity (DMF for coupling), and catalyst selection (EDCI for amide bond formation). Purity (>95%) is validated via HPLC and NMR .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., pyrimidinone NH at δ 10.2–11.5 ppm) and confirms substitution patterns .
- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C21H18F3N5O3S: 501.09) .
Q. How should researchers design initial biological activity screens?
- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Orthogonal Assays : Cross-validate results using SPR (Surface Plasmon Resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Structural Analog Comparison : Compare activity trends with analogs (e.g., 3-fluoro-N-(4-methoxyphenyl)acetamide) to identify substituent effects .
- Assay Condition Audit : Check pH, serum proteins, and reducing agents (e.g., DTT) that may alter compound stability .
Q. What strategies optimize the compound’s selectivity for therapeutic targets?
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase active sites (e.g., hydrogen bonding with hinge regions) .
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability and reduce off-target effects .
- SAR Studies : Systematically vary substituents (e.g., replacing 4-fluorobenzyl with 2,5-dimethylphenyl) and measure activity shifts .
Q. How can synthetic impurities or byproducts be identified and mitigated?
- LC-MS/MS Analysis : Detect trace impurities (e.g., dehalogenated byproducts) with a C18 column and 0.1% formic acid gradient .
- Process Optimization : Replace batch reactors with flow chemistry systems to improve yield and reduce side reactions (e.g., oxidation of thioethers) .
- Crystallization : Use solvent mixtures (e.g., EtOAc/hexane) to isolate the pure compound and discard mother liquor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
